(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol
Brand Name: Vulcanchem
CAS No.: 651291-20-2
VCID: VC16918180
InChI: InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3
SMILES:
Molecular Formula: C19H39NO3
Molecular Weight: 329.5 g/mol

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol

CAS No.: 651291-20-2

Cat. No.: VC16918180

Molecular Formula: C19H39NO3

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol - 651291-20-2

Specification

CAS No. 651291-20-2
Molecular Formula C19H39NO3
Molecular Weight 329.5 g/mol
IUPAC Name [4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol
Standard InChI InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3
Standard InChI Key VHVPRMXKBKBRFZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC1NC(CO1)(CO)CO

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Identifiers

The compound is systematically named [4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol under IUPAC rules . Key identifiers include:

PropertyValueSource
CAS Registry Number651291-20-2
PubChem CID69698540
SMILESCCCCCCCCCCCCCCC1NC(CO1)(CO)CO
InChIKeyVHVPRMXKBKBRFZ-UHFFFAOYSA-N

The SMILES string reveals a 1,3-oxazolidine ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at the nitrogen with a tetradecyl group (C14H29\text{C}_{14}\text{H}_{29}) and at the 4-position with two hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) groups .

Molecular Structure and Conformational Analysis

2D Structural Features

The planar oxazolidine ring adopts a puckered conformation due to the sp³-hybridized nitrogen and oxygen atoms. The tetradecyl chain extends perpendicular to the ring, creating a amphiphilic structure with a polar head (hydroxymethyl groups) and nonpolar tail . Density functional theory (DFT) simulations predict intramolecular hydrogen bonding between the hydroxymethyl oxygen and the oxazolidine nitrogen, stabilizing the chair-like conformation.

3D Conformational Dynamics

PubChem’s 3D conformer model suggests rotational flexibility in the tetradecyl chain, enabling interdigitation in crystalline phases or lipid bilayers. The dihedral angle between the oxazolidine ring and the terminal hydroxymethyl groups ranges from 60° to 120°, contingent on solvation.

Synthetic Methodologies and Reaction Pathways

Proposed Synthesis Routes

While no direct synthesis of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is documented, analogous oxazolidine syntheses suggest two viable pathways:

Cyclocondensation of Amino Alcohols

Reaction of tetradecylamine with glycerol derivatives under acidic catalysis could yield the oxazolidine ring. For example, heating tetradecylamine with 2,2-bis(hydroxymethyl)-1,3-propanediol in toluene with pp-toluenesulfonic acid may form the target compound via dehydration .

Nucleophilic Ring-Opening

Epoxide intermediates, such as glycidol derivatives, could react with tetradecylamine to form the oxazolidine scaffold. For instance, 2,2-bis(hydroxymethyl)oxirane treated with tetradecylamine in DMF at 80°C may undergo ring-opening and cyclization .

Functionalization Reactions

The hydroxymethyl groups are amenable to further derivatization:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields diesters.

  • Etherification: Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions produces dimethyl ethers.

Physicochemical Properties and Stability

Calculated Properties

PubChem’s computed data indicate:

  • XLogP3: 4.2 (moderate lipophilicity)

  • Hydrogen Bond Donor Count: 2 (hydroxymethyl groups)

  • Rotatable Bond Count: 15 (tetradecyl chain + oxazolidine substituents).

Experimental Data Gaps

Critical parameters such as melting point, solubility, and thermal stability remain uncharacterized. Preliminary estimates suggest:

  • Solubility: Low in water (<1 mg/mL), high in chloroform or DMSO.

  • Stability: Likely stable under inert atmospheres but prone to oxidative degradation at the hydroxymethyl groups.

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